

Spectroscopic Data for 1-Benzofuran-5-amine: An In-depth Technical Guide

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Compound of Interest

Compound Name: **1-Benzofuran-5-amine**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1-Benzofuran-5-amine** (CAS No. 58546-89-7). Due to the limited availability of direct experimental spectra in public literature, this guide combines predicted data, analysis of closely related compounds, and established spectroscopic principles to offer a robust profile for this compound. The information herein is intended to support research, drug development, and quality control activities.

Chemical Structure and Properties

- IUPAC Name: **1-benzofuran-5-amine**
- Molecular Formula: C₈H₇NO^[1]^[2]
- Molecular Weight: 133.15 g/mol ^[1]^[2]
- Monoisotopic Mass: 133.052763847 Da^[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data for **1-Benzofuran-5-amine** are presented below. These predictions are based on established principles and data from analogous compounds, such as ethyl 5-aminobenzofuran-2-carboxylate.^[3]

Predicted ^1H NMR Data

Table 1: Predicted ^1H NMR Chemical Shifts for **1-Benzofuran-5-amine**

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Predicted Coupling Constant (J, Hz)	Integration
H2	~7.5 - 7.6	d	~2.2	1H
H3	~6.6 - 6.7	d	~2.2	1H
H4	~7.0 - 7.1	d	~2.0	1H
H6	~6.8 - 6.9	dd	~8.5, 2.0	1H
H7	~7.3 - 7.4	d	~8.5	1H
-NH ₂	~3.5 - 4.5 (broad)	s	-	2H

Note: The chemical shift of the amine (-NH₂) protons is highly dependent on the solvent, concentration, and temperature, and may appear as a broad singlet.

Predicted ^{13}C NMR Data

Table 2: Predicted ^{13}C NMR Chemical Shifts for **1-Benzofuran-5-amine**

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C2	~145
C3	~106
C3a	~128
C4	~110
C5	~140
C6	~115
C7	~112
C7a	~150

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule. As a primary aromatic amine, **1-Benzofuran-5-amine** is expected to exhibit characteristic N-H and C-N stretching vibrations.[4]

Table 3: Predicted FT-IR Absorption Bands for **1-Benzofuran-5-amine**

Vibrational Mode	Predicted Wavenumber (cm^{-1})	Intensity
N-H Asymmetric Stretch	~3450 - 3400	Medium
N-H Symmetric Stretch	~3350 - 3300	Medium
Aromatic C-H Stretch	~3100 - 3000	Medium-Weak
N-H Bend (Scissoring)	~1650 - 1580	Medium-Strong
Aromatic C=C Stretch	~1600 - 1450	Medium-Strong
Aromatic C-N Stretch	~1335 - 1250	Strong
C-O-C Stretch	~1250 - 1050	Strong
N-H Wag	~910 - 665	Broad, Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For **1-Benzofuran-5-amine**, the molecular ion peak (M^+) is expected at an m/z corresponding to its molecular weight.

Table 4: Predicted Mass Spectrometry Data for **1-Benzofuran-5-amine**

m/z Value	Ion Assignment	Notes
133	$[C_8H_7NO]^+$	Molecular Ion (M^+)
105	$[M - CO]^+$	Loss of carbon monoxide
104	$[M - HCN]^+$	Loss of hydrogen cyanide from the amine group and aromatic ring
78	$[C_6H_4N]^+$	Fragmentation of the benzofuran ring
77	$[C_6H_5]^+$	Phenyl cation fragment

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for **1-Benzofuran-5-amine**.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **1-Benzofuran-5-amine** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$).
- Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
- 1H NMR Acquisition: Acquire proton spectra using a standard pulse sequence. Key parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

- ^{13}C NMR Acquisition: Acquire carbon spectra using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ^1H NMR.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy

- Sample Preparation: Prepare the sample as a thin film on a KBr plate or by using an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Collect the spectrum over a range of 4000-400 cm^{-1} . Co-add multiple scans to improve the signal-to-noise ratio.
- Data Processing: Perform a background subtraction and present the data as transmittance or absorbance versus wavenumber.

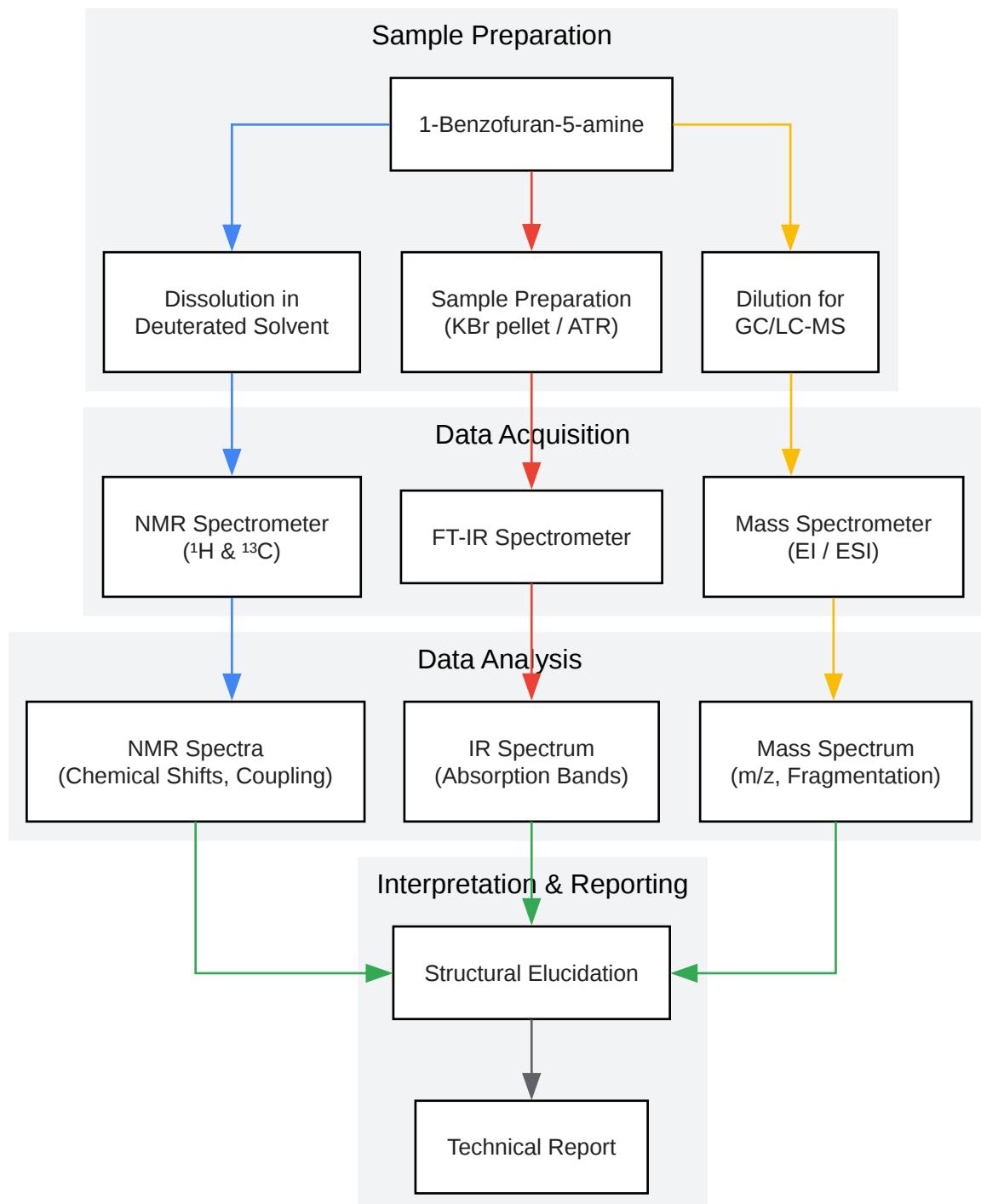
Mass Spectrometry

- Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or through a chromatographic system (GC-MS or LC-MS).
- Ionization: Utilize a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- Mass Analysis: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **1-Benzofuran-5-amine**.

General Workflow for Spectroscopic Analysis

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